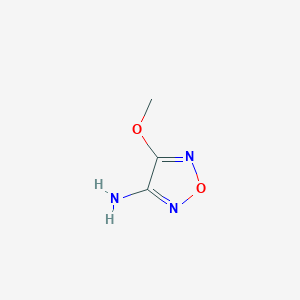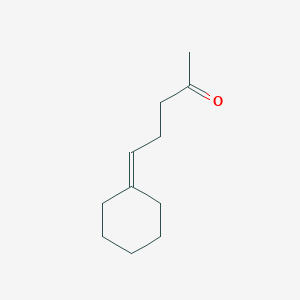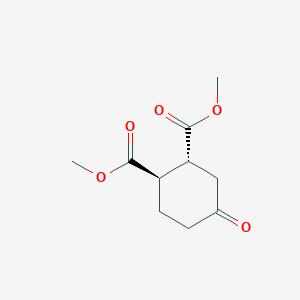
Éster dimetilico del ácido trans-4-oxo-1,2-ciclohexanodicarboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester: is a chemical compound with the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol . It is also known by its IUPAC name, dimethyl (1R,2R)-4-oxo-1,2-cyclohexanedicarboxylate . This compound is a solid at room temperature and is typically stored in a refrigerator to maintain its stability .
Aplicaciones Científicas De Investigación
Chemistry: trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis .
Industry: In the industrial sector, trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester is used in the production of polymers, resins, and coatings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester typically involves the esterification of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester form .
Industrial Production Methods: In an industrial setting, the production of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving a high-quality product .
Análisis De Reacciones Químicas
Types of Reactions: trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: The major products are carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters.
Mecanismo De Acción
The mechanism of action of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors . The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways . The keto group can also undergo reduction or oxidation, influencing the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
1,2-Cyclohexanedicarboxylic acid dimethyl ester, cis-: This isomer differs in the spatial arrangement of its functional groups.
1,4-Cyclohexanedicarboxylic acid dimethyl ester: This compound has ester groups at the 1 and 4 positions of the cyclohexane ring.
Uniqueness: trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester is unique due to its specific trans configuration and the presence of both keto and ester functional groups, which confer distinct reactivity and applications .
Propiedades
IUPAC Name |
dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h7-8H,3-5H2,1-2H3/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKIJZIDGFUNMG-HTQZYQBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)CC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=O)C[C@H]1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578057 |
Source


|
| Record name | Dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13991-44-1 |
Source


|
| Record name | Dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
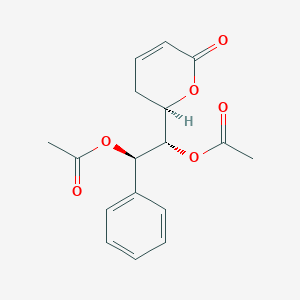
![Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-](/img/structure/B187958.png)
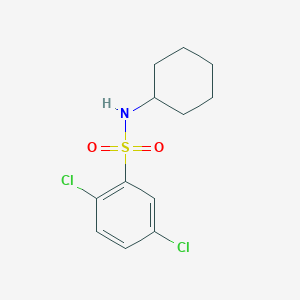
![Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-](/img/structure/B187961.png)
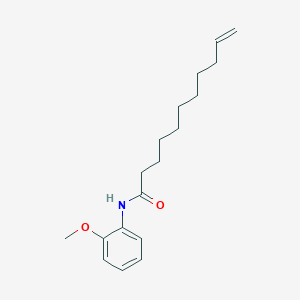
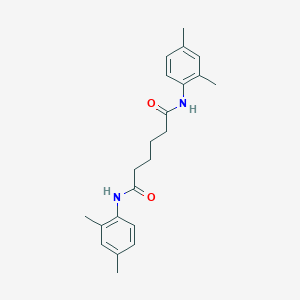
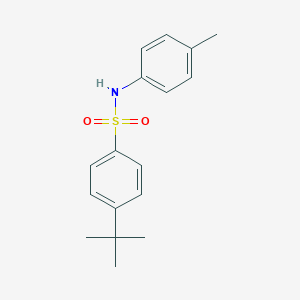

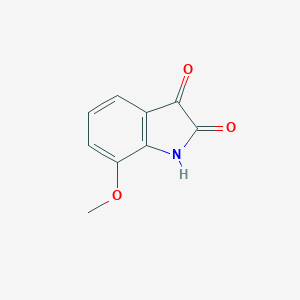
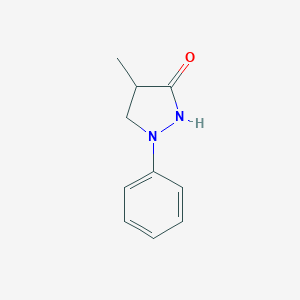
![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B187973.png)

